molecular formula C18H19NO2 B13905976 trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid

Cat. No.: B13905976
M. Wt: 281.3 g/mol
InChI Key: NMFDAFDHZDWNRW-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid: is a compound belonging to the azetidine class of heterocyclic compounds.

Preparation Methods

The synthesis of trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring are replaced with other groups.

Scientific Research Applications

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical compounds. Its unique structure makes it a valuable scaffold for drug design.

    Organic Synthesis: The compound is used as a precursor in the synthesis of various heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(2R,3S)-1-benzhydryl-2-methylazetidine-3-carboxylic acid

InChI

InChI=1S/C18H19NO2/c1-13-16(18(20)21)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3,(H,20,21)/t13-,16+/m1/s1

InChI Key

NMFDAFDHZDWNRW-CJNGLKHVSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.